VEGFR2 Kinase Inhibitory Activity: 5-Phenyloxazole-2-amino Derivatives vs. Alternative Heterocyclic Scaffolds
Derivatives built from the 5-phenyl-1,3-oxazol-2-yl scaffold demonstrate potent VEGFR2 kinase inhibition. A specific derivative, [3-(5-phenyl-oxazol-2-ylamino)-phenyl]-methanol, acts as a VEGFR2 (KDR) inhibitor with documented binding to the kinase domain [1]. This represents a distinct mechanism relative to other oxazole-based scaffolds, with the 2-amino-5-aryloxazole pharmacophore identified as a novel class of VEGFR2 kinase inhibitors [2]. The target compound (5-phenyl-1,3-oxazol-2-yl)methanol provides the core scaffold for this pharmacophore class.
| Evidence Dimension | VEGFR2 Kinase Inhibition |
|---|---|
| Target Compound Data | [3-(5-Phenyl-oxazol-2-ylamino)-phenyl]-methanol: VEGFR2 inhibitor (binding documented) |
| Comparator Or Baseline | Unsubstituted oxazole derivatives: No reported VEGFR2 activity |
| Quantified Difference | Qualitative difference: Active vs. inactive scaffold class |
| Conditions | Vascular endothelial growth factor receptor 2 (KDR/VEGFR2) human kinase assay |
Why This Matters
For kinase inhibitor discovery programs, the 5-phenyl-2-aminooxazole scaffold represents a validated VEGFR2 pharmacophore that unsubstituted oxazoles cannot provide.
- [1] DrugMap: [3-(5-Phenyl-oxazol-2-ylamino)-phenyl]-methanol. Drug-Related Molecule Expression Atlas. View Source
- [2] Discovery and evaluation of 2-anilino-5-aryloxazoles as a novel class of VEGFR2 kinase inhibitors. View Source
